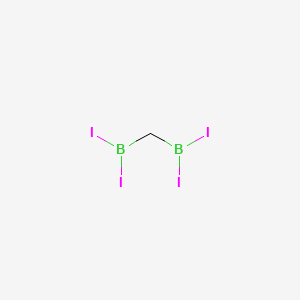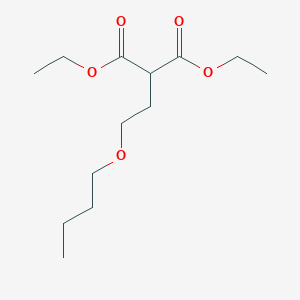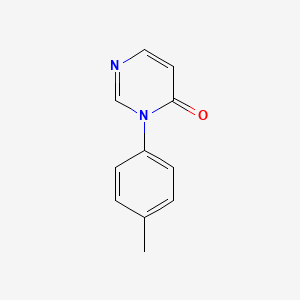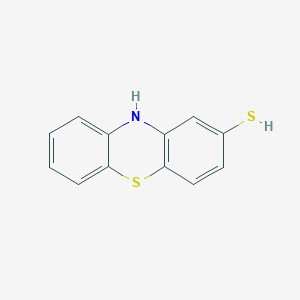
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide is a synthetic organic compound It is characterized by its complex structure, which includes diethyl, alanyl, and phenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include diethylamine, L-alanine, and 1-methyl-1-phenylethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like EDCI or DCC for peptide coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.
化学反応の分析
Types of Reactions
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can be compared with other peptide-based compounds, such as:
- N,N-Diethyl-L-alanyl-L-alaninamide
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-glycinamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and biological activities.
特性
CAS番号 |
101623-02-3 |
|---|---|
分子式 |
C19H31N3O2 |
分子量 |
333.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-2-(diethylamino)propanoyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C19H31N3O2/c1-7-22(8-2)15(4)18(24)20-17(23)14(3)21-19(5,6)16-12-10-9-11-13-16/h9-15,21H,7-8H2,1-6H3,(H,20,23,24)/t14-,15-/m0/s1 |
InChIキー |
PXEVNNSRNZHMBU-GJZGRUSLSA-N |
異性体SMILES |
CCN(CC)[C@@H](C)C(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
正規SMILES |
CCN(CC)C(C)C(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)

![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)



-](/img/structure/B14334052.png)


